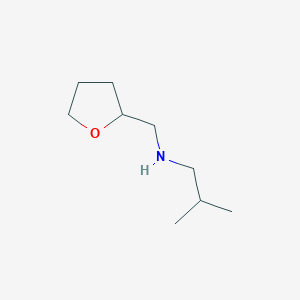

(2-Methylpropyl)(oxolan-2-ylmethyl)amine

Description

Significance and Contextualization within Modern Amine Chemistry Research

Amines are fundamental to organic chemistry, with applications spanning from pharmaceuticals and agrochemicals to materials science. bldpharm.com The continuous evolution of amine chemistry is driven by the quest for novel structures with tailored properties. Alkyl oxolan-2-ylmethyl amines, the class to which (2-Methylpropyl)(oxolan-2-ylmethyl)amine belongs, are characterized by the presence of a saturated five-membered oxygen-containing heterocycle, the oxolane (or tetrahydrofuran) ring, attached to a nitrogen atom via a methylene (B1212753) bridge. This structural motif is of interest as the oxolane ring is a common feature in many natural products and biologically active molecules. researchgate.net The incorporation of this ring system into an amine structure can influence its physical, chemical, and biological properties.

Structural Features of Alkyl Oxolan-2-ylmethyl Amines and Implications for Research into Their Reactivity and Conformation

The structure of this compound combines a flexible isobutyl group with the heterocyclic tetrahydrofurfuryl group. The nitrogen atom, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic and basic. The reactivity of such amines is influenced by the steric hindrance around the nitrogen atom and the electronic effects of the substituents. The isobutyl group is an electron-donating alkyl group, which generally increases the basicity of the amine compared to ammonia (B1221849). msu.edu

The reactivity of secondary amines like this compound is well-established. They can undergo a variety of chemical transformations, including:

Alkylation: Reaction with alkyl halides to form tertiary amines. However, this reaction can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, such as in the Hinsberg test, to form sulfonamides. This reaction is a classic method for distinguishing between primary, secondary, and tertiary amines. msu.edu

Historical Development and Evolution of Research on Related Amino-Heterocyclic Scaffolds

The study of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in the ring, has a rich history dating back to the 19th century. Early discoveries included the isolation of pyrrole (B145914) from the dry distillation of bones in 1834 and the synthesis of indigo (B80030) dye by Friedlander in 1906. lehigh.edu The development of synthetic methods for creating these ring systems has been a cornerstone of organic chemistry.

Research into amino-heterocyclic scaffolds has been particularly prominent due to their prevalence in natural products and pharmaceuticals. The synthesis of these compounds has evolved from classical methods to more sophisticated and sustainable approaches. Modern synthetic strategies often focus on catalytic methods, such as transition-metal-catalyzed C-N bond formation, to improve efficiency and reduce waste. nih.govnih.gov

Current Research Trends and Emerging Opportunities in Amine Science

Contemporary research in amine science is characterized by several key trends:

Sustainable Synthesis: There is a strong emphasis on developing greener and more sustainable methods for amine synthesis. This includes the use of renewable starting materials, such as biomass-derived furfural (B47365), which can be converted to furfuryl alcohol and subsequently to tetrahydrofurfurylamine (B43090) derivatives. researchgate.net Catalytic "hydrogen borrowing" reactions, where alcohols are used as alkylating agents with water as the only byproduct, are also a significant area of research. libretexts.org

Catalysis: The development of novel catalysts, including those based on earth-abundant metals, for efficient C-N bond formation is a major focus. These catalysts enable the synthesis of complex amines with high selectivity and yield. nih.govnih.gov

Medicinal Chemistry: Amino-heterocyclic scaffolds continue to be a fertile ground for drug discovery. The unique three-dimensional structures and properties of these compounds make them attractive candidates for targeting a wide range of biological targets. The oxolane moiety, in particular, is found in various biologically active compounds. researchgate.net

The compound this compound, with its combination of a simple alkyl group and a biologically relevant heterocyclic motif, fits well within these current research trends. Further investigation into its synthesis, reactivity, and potential applications could provide valuable insights into the broader field of amine science.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-10-7-9-4-3-5-11-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNASWUJGMIFXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Methylpropyl Oxolan 2 Ylmethyl Amine and Analogs

Reductive Amination Strategies for the Formation of Alkyl Oxolan-2-ylmethyl Amines

Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient route to C-N bond formation. numberanalytics.comorganic-chemistry.org This methodology typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of (2-Methylpropyl)(oxolan-2-ylmethyl)amine, this approach commences with oxolan-2-carbaldehyde (also known as tetrahydrofurfural) and isobutylamine (B53898).

Catalytic Hydrogenation Methods in Amine Synthesis Research

Catalytic hydrogenation is a widely employed technique for the reduction step in reductive amination, prized for its high efficiency and atom economy. mdpi.com The process involves the use of a metal catalyst, such as nickel, palladium, or platinum, to facilitate the addition of hydrogen across the C=N double bond of the imine intermediate. mdpi.comtubitak.gov.tr

The synthesis of tetrahydrofurfurylamine (B43090) from furfurylamine (B118560) via catalytic hydrogenation has been a subject of study, highlighting the feasibility of reducing the furan (B31954) ring system under specific conditions. google.com For instance, hydrogenation of an aqueous solution of furfurylamine in the presence of a nickel catalyst at temperatures between 50 and 100°C and superatmospheric pressures can yield tetrahydrofurfurylamine. google.com This general principle can be extended to the synthesis of N-substituted analogs.

Research has demonstrated that catalysts like Raney® Ni can be effective for the reductive amination of furfuryl alcohol. researchgate.net The reaction proceeds through the dehydrogenation of the alcohol to the aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation of the imine. researchgate.net By controlling the reaction conditions, such as the presence or absence of an external hydrogen source, the selectivity towards either furfurylamine or tetrahydrofurfurylamine can be switched. researchgate.net For the synthesis of this compound, a similar strategy could be employed starting from oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol) and isobutylamine.

The choice of catalyst and support can significantly influence the reaction's outcome. For example, nickel-supported bentonite (B74815) has shown excellent catalytic activity in the hydrogenation of furfural (B47365), with high selectivity towards furfuryl alcohol. researchgate.net Further hydrogenation of the intermediate imine formed with isobutylamine would lead to the desired product. Similarly, Pd/UiO-66 has been reported as a highly active catalyst for the complete conversion of furfural to tetrahydrofurfuryl alcohol under mild conditions, which could then be used in a subsequent amination step. researchgate.net

Table 1: Catalytic Systems for Hydrogenation in Amine Synthesis

| Catalyst | Substrate | Product | Key Findings |

| Raney® Ni | Furfuryl alcohol and NH3 | Tetrahydrofurfurylamine | Switchable selectivity based on H2 pressure. researchgate.net |

| Ni/Bentonite | Furfural | Furfuryl alcohol | High selectivity towards the alcohol. researchgate.net |

| Pd/UiO-66 | Furfural | Tetrahydrofurfuryl alcohol | Complete conversion under mild conditions. researchgate.net |

| Ru/TiO2 | Furfural and NH3 | Furfurylamine | High yield and selectivity. acs.org |

Chemoselective Reductions of Imines Derived from Oxolan-2-ylmethanol Derivatives

The chemoselective reduction of the imine intermediate is crucial to avoid unwanted side reactions, such as the reduction of other functional groups or the hydrogenolysis of the oxolane ring. Various reducing agents can be employed for this purpose.

A two-step, one-pot reductive amination of furanic aldehydes has been developed using a CuAlOx catalyst in a flow reactor. nih.gov This process involves the initial condensation of the aldehyde with a primary amine to form an imine, followed by the hydrogenation of the imine. nih.gov This method has been successfully applied to the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with good to excellent yields. nih.gov A similar approach could be adapted for the synthesis of this compound from oxolan-2-carbaldehyde and isobutylamine.

The reactivity of the amine can influence the reaction outcome. For instance, in the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), aromatic amines with electron-donating substituents generally lead to higher yields of the corresponding N-substituted amines. nih.gov This is attributed to the increased rate of imine formation. nih.gov

The choice of reducing agent is also critical. While catalytic hydrogenation is common, other reagents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) can be used for the reduction of the imine. youtube.com Sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the imine in the presence of the aldehyde. youtube.com

Nucleophilic Substitution Routes to Oxolan-2-ylmethyl Amine Derivatives

Nucleophilic substitution offers an alternative and versatile pathway to construct the C-N bond in oxolan-2-ylmethyl amine derivatives. numberanalytics.comnih.gov These methods typically involve the reaction of an amine nucleophile with an oxolan-2-ylmethyl substrate bearing a suitable leaving group.

Alkylation Reactions of Primary and Secondary Amines with Oxolan-2-ylmethyl Halides

A straightforward approach involves the direct alkylation of a primary or secondary amine with an oxolan-2-ylmethyl halide, such as the corresponding chloride or bromide. In the context of synthesizing this compound, this would entail the reaction of isobutylamine with oxolan-2-ylmethyl chloride.

This type of S_N2 reaction is a fundamental transformation in organic synthesis. nih.gov The success of the reaction depends on factors such as the nature of the leaving group, the steric hindrance around the reaction centers, and the reaction conditions (solvent, temperature, and base). While this method is conceptually simple, it can sometimes be plagued by issues of over-alkylation, especially when using primary amines, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

Cross-Coupling Methodologies for Carbon-Nitrogen Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. tcichemicals.comrsc.orgresearchgate.net The Buchwald-Hartwig amination, for example, utilizes a palladium catalyst to couple an amine with an aryl or vinyl halide or triflate. tcichemicals.com While traditionally applied to sp2-hybridized carbons, advancements have extended these methodologies to include sp3-hybridized systems.

The application of such cross-coupling strategies to the synthesis of this compound would likely involve the coupling of isobutylamine with a suitable oxolan-2-ylmethyl electrophile. Although less common than for aryl systems, the development of catalysts and ligands for the C(sp3)-N coupling of alkyl halides is an active area of research. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions compared to classical alkylation. researchgate.net

Green Chemistry Principles and Sustainable Approaches in Amine Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. rsc.orgrsc.orgnih.govsciencedaily.com In the context of amine synthesis, this translates to the development of more atom-economical, energy-efficient, and less hazardous processes. rsc.orgacs.org

The use of biomass-derived starting materials is a key aspect of green chemistry. rsc.orgrsc.org Furfural, which can be readily obtained from lignocellulosic biomass, is a versatile platform chemical that can be converted to furfuryl alcohol and subsequently to tetrahydrofurfuryl alcohol, a direct precursor for the oxolane moiety in the target compound. mdpi.comresearchgate.netresearchgate.net

Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are preferred over stoichiometric reagents. rsc.orgsciencedaily.com The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the sustainability of the process. researchgate.net

Solvent selection is another critical consideration. The use of water or other environmentally benign solvents is encouraged. google.com Research has shown that carrying out hydrogenations in aqueous media can be highly effective. google.com One-pot reactions and flow chemistry approaches, such as the two-step, one-pot reductive amination in a flow reactor, contribute to process intensification and reduce waste generation. nih.gov

The development of amine synthesis from renewable resources is an active area of research, with methodologies like hydrogen borrowing amination of alcohols and reductive amination of aldehydes and ketones being explored for their sustainability. rsc.org The CHEM21 green metrics toolkit provides a framework for assessing the environmental performance of these synthetic routes. rsc.orgrsc.org

Bio-based Feedstocks and Transformations to Amines

The synthesis of this compound can be strategically rooted in renewable biomass, particularly through the valorization of furfural. Furfural is a key platform molecule derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood waste. mdpi.comresearchgate.net The transformation pathway involves a cascade of reactions, primarily reductive amination, to convert furfural into the target amine. taylorfrancis.com

The core of this bio-based approach is the reaction of furfural with isobutylamine ((2-methylpropyl)amine) followed by a two-step reduction. The initial reaction is a reductive amination of the aldehyde group on furfural with isobutylamine. This is typically followed by the hydrogenation of the furan ring to the oxolane (tetrahydrofuran) ring. researchgate.netresearchgate.net

A variety of heterogeneous catalysts have been investigated to facilitate this transformation efficiently. These catalysts are crucial for achieving high selectivity towards the desired secondary amine while minimizing side reactions like direct hydrogenation of the carbonyl group or over-alkylation. mdpi.com For instance, the reductive amination of furfural with ammonia (B1221849) to produce furfurylamine has been extensively studied using catalysts like Rh/Al2O3, which can achieve high selectivity under optimized conditions. researchgate.netrsc.org Similar principles apply to the reaction with primary amines like isobutylamine. Nickel-based catalysts, such as Raney Ni, have also proven effective for the reductive amination of furfural derivatives. sandermanpub.netrsc.org Studies on nickel phyllosilicate catalysts have shown that a balance between metal (Ni⁰) and acid sites (Ni²⁺) is crucial for high yields of furfurylamine, a principle that extends to the synthesis of its N-substituted analogs. rsc.org

The choice of catalyst and reaction conditions significantly influences the product distribution. For example, controlling the hydrogenation step is critical to selectively reduce the furan ring without cleaving the C-N bond. Ruthenium-supported catalysts are often employed for the hydrogenation of the furan ring to a tetrahydrofuran (B95107) ring. researchgate.netresearchgate.net

Table 1: Catalytic Systems for Reductive Amination of Furfural

| Catalyst | Nitrogen Source | Key Findings | Reference |

|---|---|---|---|

| Rh/Al₂O₃ | Aqueous Ammonia | High selectivity (~92%) to furfurylamine at 80 °C. | researchgate.netrsc.org |

| Raney Ni | Ammonia | 96.3% selectivity to furfurylamine in 1,4-dioxane (B91453) at 130 °C. | sandermanpub.net |

| Ru-PVP/HAP | Aqueous Ammonia | 50% yield of furfurylamine at 2.5 atm H₂. Metallic Ru clusters identified as active centers. | researchgate.net |

| NiSi-T | Ammonia | 94.2% yield of furfurylamine by balancing Ni⁰ and Ni²⁺ sites. | rsc.org |

| CuAlOx | Primary Amines | Effective for reductive amination of 5-hydroxymethylfurfural (HMF) in a two-step, one-pot flow process. | nih.gov |

Solvent-Free and Aqueous Medium Reactions in Amine Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign solvent systems, with a significant push towards solvent-free conditions or the use of water as a reaction medium. These approaches align with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net

Aqueous Medium Reactions: The synthesis of amines from bio-based aldehydes like furfural can be effectively carried out in an aqueous medium. researchgate.netrsc.org Using aqueous ammonia or aqueous solutions of primary amines like isobutylamine is a practical and environmentally friendly approach. researchgate.net The reductive amination of furfural to furfurylamine using aqueous ammonia and molecular hydrogen has been demonstrated to be a highly efficient method. researchgate.netrsc.org For example, using a Rh/Al₂O₃ catalyst, a high selectivity for furfurylamine was achieved in water, showcasing the viability of aqueous systems for such transformations. rsc.org Similarly, ruthenium-supported catalysts have been used for the reductive amination of furfural in aqueous ammonia, further highlighting the potential of water as a solvent for producing furan-based amines. researchgate.net

Solvent-Free Reactions: Solvent-free reaction conditions represent another significant green chemistry approach. researchgate.net These reactions are often facilitated by mechanical energy, such as in a ball mill, or by simply heating the neat reactants. organic-chemistry.org For the synthesis of secondary amines, solvent-free methods can offer high efficiency and selectivity. For instance, the addition of amines to activated alkynes has been achieved quantitatively within minutes in a planetary ball mill without any catalyst. organic-chemistry.org While direct solvent-free synthesis of this compound from furfural is complex due to the multiple transformation steps, the synthesis of N-nitrosamines from secondary amines has been efficiently demonstrated under solvent-free conditions using tert-butyl nitrite, indicating the potential for related amine derivatizations without solvents. rsc.org The N-alkylation of primary amines to form secondary amines can also be performed under anhydrous conditions, which, while not strictly solvent-free, minimizes aqueous waste streams. google.com

Stereoselective Synthesis of Chiral Oxolan-2-ylmethyl Amines

The oxolane ring in this compound contains a chiral center at the C2 position. The synthesis of enantiomerically pure forms of this amine is of significant interest, requiring stereoselective synthetic strategies. These strategies can be broadly categorized into asymmetric catalysis and the resolution of racemic mixtures.

Asymmetric Catalysis in the Introduction of Chirality

Asymmetric catalysis offers a powerful route to directly synthesize chiral molecules with high enantiomeric excess, avoiding the need for resolving racemic mixtures. nih.gov For the synthesis of chiral oxolan-2-ylmethyl amines, chirality can be introduced either during the formation of the tetrahydrofuran ring or through a stereoselective amination step.

One approach involves the asymmetric synthesis of a chiral tetrahydrofuran precursor, which is then converted to the amine. Organocatalysis has been successfully employed for the asymmetric synthesis of highly substituted tetrahydrofurans. researchgate.net For example, a tandem iminium-enamine catalysis approach using a double Michael addition reaction can produce 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net Similarly, bifunctional silver catalysts have been used for the enantioselective synthesis of 2,5-dihydrofurans, which can be subsequently reduced to the corresponding chiral tetrahydrofurans. rsc.org

Alternatively, asymmetric reduction of a pre-formed imine or enamine derived from a furan or tetrahydrofuran aldehyde can establish the chiral center. The asymmetric hydrogenation of imines is a well-established method for producing chiral amines. mdpi.com Chiral catalysts based on transition metals like iridium, rhodium, and ruthenium, complexed with chiral ligands, are often employed. For instance, the asymmetric allylation of imines using chiral BINOL-derived catalysts can produce homoallylic amines with high enantioselectivity. nih.gov This methodology could be adapted for the synthesis of the target molecule.

Table 2: Strategies for Asymmetric Synthesis of Chiral Amines and Heterocycles

| Reaction Type | Catalyst/Method | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Double Michael Addition | Organocatalysis (iminium-enamine) | Substituted Tetrahydrofurans | High enantio- and diastereoselectivity. | researchgate.net |

| Intramolecular Ylide Capture | Bifunctional Ag Catalyst | 2,5-Dihydrofurans | Synergistic catalysis for enantioselective synthesis. | rsc.org |

| Asymmetric Allylation | Chiral BINOL derivatives | Homoallylic Amines | High enantioselectivities (90-99% ee). | nih.gov |

| Transfer Hydrogenation | Transition-metal or Organocatalysts | Chiral Tetrahydroisoquinolines | Atom-economical reduction of C=N bonds. | mdpi.com |

Resolution Techniques for Racemic Mixtures in Amine Synthesis

When a racemic mixture of this compound is produced, resolution techniques can be employed to separate the enantiomers. libretexts.orglibretexts.org These methods are based on the principle of converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. pbworks.com

Classical Resolution: This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts. Due to their different solubilities, one diastereomeric salt can often be selectively crystallized from a suitable solvent. After separation by filtration, the pure enantiomer of the amine is recovered by treating the salt with a base. pbworks.comyoutube.com A novel variation of this method uses PEGylated resolving agents, which form diastereomeric complexes that can be precipitated by a temperature change or the addition of a salt, allowing for easy separation and recovery of the resolving agent. nih.gov

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. ethz.chnih.gov One enantiomer reacts faster, leaving the unreacted starting material enriched in the other enantiomer. For secondary amines, chiral acylating agents, such as chiral hydroxamic acids, can be used. ethz.chnih.gov This method can be highly effective, but the maximum yield for the slower-reacting enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) combines the kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. acs.org Enzymes, such as lipases, are also widely used in kinetic resolutions, often providing high enantioselectivity under mild conditions. mdpi.com

Table 3: Comparison of Resolution Techniques for Amines

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. | Simple, applicable to large scale. | Often requires trial-and-error screening of resolving agents and solvents. | libretexts.orglibretexts.orgpbworks.com |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent/catalyst. | Can achieve high enantiomeric excess. | Maximum 50% yield of one enantiomer. | ethz.chnih.gov |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization. | Theoretical yield up to 100%. | Requires a compatible racemization catalyst and resolution system. | acs.org |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) for selective transformation. | High selectivity, mild conditions. | Enzyme stability and substrate scope can be limiting. | mdpi.com |

Cascade and Multicomponent Reactions for the Construction of Complex Amine Architectures

Cascade (or tandem) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from multiple starting materials. europa.eunih.gov These processes minimize waste, save time, and reduce operational costs by avoiding the isolation of intermediates.

A potential cascade reaction for synthesizing this compound could involve a biocatalytic approach. For example, a system co-immobilizing an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can convert an alcohol first to a ketone/aldehyde and then directly to a chiral amine in one pot. rsc.org Applying this concept, tetrahydrofurfuryl alcohol (a bio-based alcohol) could be oxidized to tetrahydrofurfural, which is then reductively aminated with isobutylamine in a single cascade process.

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are powerful tools for building molecular complexity. nih.govyoutube.com While classic MCRs like the Ugi or Passerini reaction might not directly yield the target amine, the principles can be adapted. For instance, a multicomponent strategy could be designed involving a furan-based aldehyde, isobutylamine, and a reducing agent in a one-pot process that leads to the final hydrogenated product. The synthesis of pyrazole (B372694) derivatives through MCRs demonstrates the power of this approach in creating complex heterocyclic structures efficiently. nih.gov The development of novel MCRs is an active area of research and holds promise for the streamlined synthesis of complex amine architectures like the title compound. youtube.com

Mechanistic Investigations of Reaction Pathways and Transformations Involving Alkyl Oxolan 2 Ylmethyl Amines

Exploration of Amine Nucleophilicity and Basicity in Organic Reactions

The reactivity of (2-Methylpropyl)(oxolan-2-ylmethyl)amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics. Basicity refers to the amine's ability to accept a proton, while nucleophilicity describes its tendency to attack an electrophilic center. These two properties, while related, are not always directly proportional and are influenced by various factors including steric hindrance and electronic effects.

Acid-Base Catalysis Mediated by Amine Functional Groups

The amine functional group in this compound can act as a Brønsted-Lowry base, accepting a proton to form an ammonium (B1175870) ion. This basicity is crucial in many reactions where the amine can serve as a catalyst. For instance, in reactions that generate acidic byproducts, the amine can act as a scavenger, driving the equilibrium towards the product side.

Table 1: Estimated Acid-Base Properties of this compound and Related Compounds

| Compound | Structure | Estimated pKa | Comment |

|---|---|---|---|

| This compound | (CH₃)₂CHCH₂NHCH₂-C₄H₇O | ~10.5 - 11.0 | Estimated based on structurally similar secondary amines. |

| Diisobutylamine | ((CH₃)₂CHCH₂)₂NH | 10.91 nih.gov | A structurally similar secondary amine with two isobutyl groups. |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | 10.93 | A common secondary amine for comparison. |

| Tetrahydrofurfurylamine (B43090) | C₄H₇OCH₂NH₂ | 9.5 | A primary amine with the oxolanylmethyl group. |

Role of the Amine in C-N Bond Formation Processes

The nucleophilic nature of the secondary amine in this compound is pivotal in C-N bond formation reactions. fishersci.ca These reactions are fundamental in the synthesis of a vast array of organic compounds, including pharmaceuticals and agrochemicals. The amine can participate in nucleophilic substitution and addition reactions.

In nucleophilic substitution reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group. The rate of these reactions is dependent on both the nucleophilicity of the amine and the nature of the electrophile. The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the additional alkyl group. masterorganicchemistry.com However, excessive steric hindrance around the nitrogen atom can diminish its nucleophilicity. In this compound, the isobutyl group presents a moderate level of steric bulk.

Mayr's nucleophilicity scale provides a quantitative measure of the nucleophilic strength of various compounds. masterorganicchemistry.comlmu.de While a specific value for this compound is not available, we can infer its reactivity by examining the parameters of similar amines. For instance, diethylamine has a Mayr nucleophilicity parameter (N) of 14.7 in water. masterorganicchemistry.com The nucleophilicity of this compound is expected to be in a similar range, making it a competent nucleophile for a variety of C-N bond forming reactions.

Table 2: Representative C-N Bond Formation Reactions and the Role of the Amine

| Reaction Type | General Scheme | Role of this compound | Key Factors |

|---|---|---|---|

| Nucleophilic Alkylation | R-X + (i-Bu)(THFA)NH → [(i-Bu)(THFA)NHR]⁺X⁻ | Nucleophile | Nature of leaving group (X), solvent polarity |

| Reductive Amination | RCHO + (i-Bu)(THFA)NH → RCH=N(i-Bu)(THFA) → RCH₂N(i-Bu)(THFA) | Nucleophile and precursor to the iminium ion | pH control, choice of reducing agent |

| Acylation | RCOCl + (i-Bu)(THFA)NH → RCON(i-Bu)(THFA) + HCl | Nucleophile | Reactivity of the acylating agent |

| *(i-Bu) = isobutyl; (THFA) = oxolan-2-ylmethyl |

Radical Pathways in Amine-Mediated Chemical Transformations

While many reactions of amines proceed through ionic intermediates, they can also participate in radical pathways, particularly under photochemical or electrochemical conditions. The lone pair of electrons on the nitrogen atom can be transferred to a suitable acceptor, initiating a sequence of radical reactions.

Photoinduced Electron Transfer (PET) Mechanisms Involving Amines

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. Amines, including secondary amines like this compound, are excellent electron donors due to the relatively low ionization potential of the nitrogen lone pair. In a PET process, the amine can be excited to a higher energy state or it can donate an electron to an excited-state acceptor. This electron transfer generates a radical cation of the amine and a radical anion of the acceptor, which can then undergo further reactions.

The efficiency of PET depends on the redox potentials of the donor and acceptor and the energy of the excited state. The isobutyl and oxolanylmethyl groups on the nitrogen atom of this compound will influence its oxidation potential and thus its efficacy as a PET donor.

Control of Radical Intermediates in Amine-Catalyzed Processes

Once radical intermediates are formed, controlling their subsequent reactions is crucial for achieving selectivity in a desired transformation. In the context of amine-catalyzed processes, the amine radical cation formed during PET can undergo various reactions, such as deprotonation to form a neutral radical or participation in radical-radical coupling reactions.

The structure of the amine plays a significant role in directing the reactivity of the radical intermediates. The stability of the resulting radicals and the steric environment around the radical center are key factors. For this compound, the presence of the oxolane ring could potentially influence the stereochemical outcome of subsequent radical reactions by providing a specific conformational bias.

Reaction Kinetics and Thermodynamic Studies of Amine-Involving Systems

Due to the lack of specific experimental data for this compound, we can draw parallels from studies on similar secondary amines. For example, the rate of nucleophilic substitution reactions involving secondary amines is often found to be second order, depending on the concentrations of both the amine and the electrophile.

Thermodynamic data, such as the standard Gibbs free energy of formation (ΔGf°), can be used to calculate the equilibrium constant for a reaction. While experimental thermodynamic data for this compound is not available in standard databases, estimation methods based on group contributions can provide approximate values.

Table 3: Estimated Thermodynamic Data for a Representative Reaction

| Reaction | Estimated ΔH° (kJ/mol) | Estimated ΔS° (J/mol·K) | Estimated ΔG° (kJ/mol) at 298 K | Comment |

|---|---|---|---|---|

| (i-Bu)(THFA)NH + HCl → [(i-Bu)(THFA)NH₂]⁺Cl⁻ | -100 to -120 | -80 to -100 | -76 to -90 | Highly exothermic and exergonic, typical for amine salt formation. Values are estimated based on general amine protonation data. |

| *(i-Bu) = isobutyl; (THFA) = oxolan-2-ylmethyl |

Influence of Steric and Electronic Factors on Reaction Outcomes and Selectivity

Steric Hindrance:

The term steric hindrance refers to the spatial arrangement of atoms within a molecule and the resulting non-bonded interactions that can impede a chemical reaction. In the context of this compound, the branched isobutyl group [(CH₃)₂CHCH₂-] presents a greater degree of steric bulk compared to unbranched alkyl chains of similar length. This increased steric crowding around the nitrogen atom can significantly impact the rate and outcome of various reactions.

For instance, in bimolecular nucleophilic substitution (S_N2) reactions, where the amine acts as a nucleophile, the bulky isobutyl group can hinder the approach of the amine to an electrophilic center. This steric impediment raises the activation energy of the S_N2 pathway, potentially favoring competing reactions such as elimination (E2) if the substrate allows. Studies on related amine systems have shown that steric penalties increase with the substitution on the electrophile, and the steric clash experienced by the attacking nucleophile is a critical determinant of the reaction pathway nih.gov. The isobutyl group, being branched at the β-carbon, contributes to this steric shielding of the nitrogen's lone pair.

Furthermore, the oxolan-2-ylmethyl (tetrahydrofurfuryl) group itself is not planar and possesses a degree of conformational flexibility which can also contribute to the steric environment. The interplay between the conformations of the tetrahydrofuran (B95107) ring and the orientation of the isobutyl group can create a dynamic steric shield around the nitrogen atom.

Electronic Effects:

Electronic effects pertain to the influence of substituents on the electron density distribution within a molecule. The isobutyl group, like other alkyl groups, is generally considered to be electron-donating through an inductive effect (+I effect). This effect arises from the polarization of the sigma bonds, pushing electron density towards the more electronegative nitrogen atom. An increased electron density on the nitrogen enhances its nucleophilicity, making it a more potent reactant towards electron-deficient species.

However, the magnitude of this inductive effect is modulated by the structure of the alkyl group. While the isobutyl group is electron-donating, its effect might be slightly different from a straight-chain alkyl group due to hyperconjugation and the specific arrangement of C-H and C-C bonds. In general, all aliphatic amines are observed to be more basic than ammonia (B1221849) due to the +I effect of the alkyl substituents researchgate.net.

Interplay and Impact on Selectivity:

The balance between steric and electronic factors is crucial in determining the selectivity of reactions involving this compound. For example, in reactions with electrophiles that have multiple reaction sites, the regioselectivity will be dictated by the accessibility of these sites (steric control) versus their electronic character (electronic control).

A classic example where these factors come into play is the reaction of amines with epoxides. The nucleophilic attack of the amine can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of this ring-opening is sensitive to both the steric bulk of the nucleophile and the electronic nature of the epoxide substituents. While no specific studies on this compound with epoxides were found, computational studies on simpler amine-epoxide reactions have highlighted the importance of the amine's structure in overcoming the activation energy of the reaction nih.gov. The isobutyl group would be expected to favor attack at the less sterically hindered carbon of an unsymmetrical epoxide.

In the context of functionalization of the amine itself, such as N-alkylation or N-acylation, the steric hindrance provided by the isobutyl and oxolan-2-ylmethyl groups can make the introduction of a third, bulky substituent on the nitrogen challenging. This can be advantageous in achieving mono-functionalization and preventing over-reaction.

The following table summarizes the expected influence of the isobutyl group on the reactivity of the amine nitrogen in this compound compared to a less sterically hindered analogue like N-ethyl-N-(oxolan-2-ylmethyl)amine.

| Reaction Type | Influencing Factor | Expected Outcome for this compound | Rationale |

| S_N2 Reaction (as nucleophile) | Steric Hindrance | Slower reaction rate compared to less hindered amines. | The bulky isobutyl group impedes the approach to the electrophilic center. nih.gov |

| Protonation (Basicity) | Electronic Effect (+I) | Higher basicity than ammonia, comparable to other secondary amines. | The electron-donating isobutyl group increases electron density on the nitrogen. researchgate.net |

| Acylation | Steric Hindrance | Slower reaction rate, may require more forcing conditions. | The approach of the acylating agent is sterically hindered. |

| Reaction with Epoxides | Steric & Electronic | Potential for high regioselectivity, favoring attack at the less substituted carbon. | The bulky nucleophile will preferentially attack the sterically more accessible site. |

No Published Research Found on the Catalytic Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific research or data could be found regarding the catalytic applications of the chemical compound this compound in the fields of amine-mediated living radical polymerization or asymmetric organocatalysis.

The detailed outline provided for an article on this subject, covering topics from Reversible Complexation Mediated Polymerization (RCMP) to chiral enamine catalysis, presumes the existence of a body of research that does not appear to be publicly available. Extensive searches were conducted to locate studies on:

The use of this compound as a catalyst or mediator in any form of radical polymerization.

Investigations into its potential role in controlling polymerization, molecular weight, or dispersity.

Its application in aqueous heterogeneous polymerization systems.

The synthesis of a chiral version of this compound for use in asymmetric organocatalysis.

Any studies detailing its use in enamine catalysis for the activation of carbonyl compounds or the development of new asymmetric reactions.

These searches yielded no results directly mentioning or studying the specified compound.

While the broader fields of amine-mediated polymerization and organocatalysis are well-established areas of chemical research, the specific molecule , this compound, does not feature in the available scientific literature within these contexts. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

General principles from related fields exist:

Amine-Mediated Polymerization: Various primary, secondary, and tertiary amines are used as catalysts, ligands for metal catalysts, or reducing agents in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization. researchgate.netchemrxiv.org Their effectiveness is highly dependent on their electronic and steric properties.

Asymmetric Organocatalysis: Chiral secondary amines are a cornerstone of organocatalysis, where they react with carbonyl compounds to form nucleophilic enamines. researchgate.net This mode of activation is fundamental to a wide range of asymmetric transformations, allowing for the synthesis of chiral molecules with high enantioselectivity. The structure of the amine is critical to achieving high levels of stereocontrol.

However, without specific data, any discussion of this compound in these roles would be purely speculative and would not meet the required standards of scientific accuracy. The absence of this compound in the literature suggests it may not have been synthesized, or if it has, it has not been reported for these specific catalytic applications.

Catalytic Applications and Organocatalysis Research with Alkyl Oxolan 2 Ylmethyl Amines

Development of Novel Amine-Based Catalytic Systems for Diverse Organic Transformations

The development of new catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Amines, in particular, have emerged as versatile organocatalysts due to their inherent basicity and nucleophilicity. The structural features of (2-Methylpropyl)(oxolan-2-ylmethyl)amine, specifically the presence of a secondary amine and an ether linkage, hint at its potential utility in this field. However, a thorough review of scientific databases and chemical literature yields no specific examples of catalytic systems that have been developed using this compound for organic transformations.

Lewis Basicity and Hydrogen Bonding Catalysis by Amine Derivatives

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base. In catalysis, Lewis basicity is fundamental to a catalyst's ability to activate substrates, often by abstracting a proton or coordinating to an electrophilic center. The steric hindrance provided by the isobutyl and tetrahydrofurfuryl groups would modulate this basicity, influencing its reactivity and selectivity in a catalytic cycle.

Furthermore, the secondary amine function contains a hydrogen atom that can act as a hydrogen bond donor. The oxygen atom within the oxolane ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This dual capability for hydrogen bonding is a key feature in many organocatalysts, as it allows for the precise orientation of substrates within the catalytic pocket, thereby influencing the stereochemical outcome of a reaction. mdpi.comnih.govnih.gov Despite these theoretical possibilities, there is no published research that quantifies the Lewis basicity of this compound or explores its application in hydrogen bonding catalysis.

Contributions to Polymer Science and Advanced Materials Research

Utilization as Monomers in the Synthesis of Functional Polymers

There is no direct evidence in the reviewed literature of (2-Methylpropyl)(oxolan-2-ylmethyl)amine being utilized as a monomer for the synthesis of functional polymers. In a broader context, amine and tetrahydrofuran (B95107) groups are crucial in polymer development.

Incorporation of Amine and Tetrahydrofuran Moieties into Polymer Backbones

Design of Polymer Architectures with Tunable Properties via Amine-Functionalization

Amine-functionalization is a key technique for designing polymers with properties that can be tuned for specific applications, such as drug delivery or gene therapy. The properties of poly(2-oxazoline)s, for example, can be tailor-made by manipulating the functional groups they bear. researchgate.net This general principle of using amines to create tunable polymers is well-established, but there are no specific examples in the literature detailing the use of this compound for this purpose. The design of polymer architecture has a significant impact on the thermoresponsive properties of the resulting materials. researchgate.net

Role as Chain Transfer Agents or Modifiers in Controlled Polymerization Processes

The role of a molecule as a chain transfer agent is critical in controlling the molecular weight of polymers during polymerization. Amines can, in some cases, act as chain transfer agents. However, there is no specific data available to suggest that this compound is employed for this function in controlled polymerization processes.

Investigation of Amine Functionality in Supramolecular Polymer Assemblies

Supramolecular chemistry often relies on non-covalent interactions, such as hydrogen bonding, to create long-chain polymer-like structures. Amines and THF-based structures can be involved in these assemblies. For instance, supramolecular polymers based on poly(tetrahydrofuran) have been developed using associating motifs. sid.ir These systems often utilize the hydrogen-bonding capabilities of specific end-groups to drive self-assembly. sid.ir While the amine group in this compound could theoretically participate in hydrogen bonding, there is no research focused on its specific role in creating supramolecular polymer assemblies.

Amine-Based Blocking Agents and Protecting Groups in Polymer Chemistry

In polymer synthesis, protecting groups are essential for preventing unwanted side reactions. researchgate.net Carbamates are a common protecting group for amines. researchgate.net While various amine-based compounds are used as blocking agents or are protected during synthesis, there is no literature that specifically points to the use of this compound in this context. The development of protecting groups for amines that can be removed under specific conditions is an active area of research. uwaterloo.ca

Computational Chemistry and Theoretical Modeling Studies on Alkyl Oxolan 2 Ylmethyl Amines

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules like (2-Methylpropyl)(oxolan-2-ylmethyl)amine. These methods can provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and how it is likely to interact with other chemical species.

Frontier Molecular Orbital Theory Applied to Amine Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical compounds. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.

For an amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons. This makes the amine a nucleophile, prone to donating this electron pair to an electrophile. researchgate.net The energy of the HOMO is a key indicator of its nucleophilicity; a higher HOMO energy generally corresponds to a greater willingness to donate electrons and thus higher reactivity. researchgate.netpku.edu.cn Conversely, the LUMO represents the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is an important measure of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity.

A hypothetical FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This would allow for predictions about its behavior in various reactions, such as nucleophilic substitution or addition reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -6.2 | Nitrogen (lone pair) | Nucleophilic site |

| LUMO | 2.5 | C-N and C-O antibonding orbitals | Electrophilic attack site |

| HOMO-LUMO Gap | 8.7 | - | Indicator of chemical stability |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Transition State Modeling for Elucidating Reaction Mechanisms

To gain a deeper understanding of how this compound participates in chemical reactions, computational chemists can model the transition states of these reactions. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate.

By employing methods like DFT, researchers can calculate the geometry of the transition state for a reaction involving the amine. This provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a reaction with an alkyl halide, one could model the transition state where the nitrogen atom of the amine is forming a new bond with the carbon of the alkyl halide, while the carbon-halogen bond is simultaneously breaking.

The calculated energy of this transition state, relative to the reactants, gives the activation energy. Comparing the activation energies for different possible reaction pathways allows for the prediction of the most likely mechanism. rsc.org

Molecular Dynamics Simulations of Amine-Substrate and Amine-Catalyst Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in solution or when interacting with other molecules like substrates or catalysts.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the amine and its binding modes with other species. For example, an MD simulation could reveal how the flexible (2-methylpropyl) and (oxolan-2-ylmethyl) groups orient themselves when the amine approaches a catalytic surface or a binding pocket of an enzyme.

These simulations can provide valuable information on:

Binding affinities: By calculating the free energy of binding.

Interaction patterns: Identifying key hydrogen bonds, van der Waals interactions, or electrostatic interactions.

Solvent effects: Understanding how the surrounding solvent molecules influence the amine's structure and reactivity.

Mechanistic Insights from Computational Elucidation of Catalytic Cycles

In the context of catalysis, computational methods can be used to map out entire catalytic cycles involving this compound, either as a reactant or as a catalyst itself (for example, in organocatalysis). nih.gov This involves calculating the energies of all reactants, intermediates, transition states, and products for each step in the cycle. bris.ac.uk

By constructing a complete energy profile, researchers can identify the rate-determining step of the reaction—the step with the highest activation energy. bris.ac.uk This knowledge is crucial for optimizing the catalytic process, as efforts to improve the catalyst's efficiency can be targeted at lowering the energy barrier of this specific step. nih.gov

For instance, if this compound were used as a catalyst in an aldol (B89426) reaction, computational modeling could elucidate how it forms an enamine intermediate with a ketone, the subsequent nucleophilic attack on an aldehyde, and the final hydrolysis to release the product and regenerate the amine catalyst.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical reactivity. Computational approaches are instrumental in establishing quantitative structure-activity relationships (QSAR).

For a series of related alkyl oxolan-2-ylmethyl amines, computational methods could be used to calculate a variety of molecular descriptors, such as:

Electronic descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment. inlibrary.uz

Steric descriptors: Molecular volume, surface area, specific shape indices.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

These descriptors can then be correlated with experimentally measured activities (e.g., catalytic efficiency, binding affinity) using statistical methods. The resulting QSAR model can be used to predict the activity of new, untested amines in the series, thereby guiding the design of more effective molecules.

Advanced Spectroscopic and Analytical Research Methodologies for Alkyl Oxolan 2 Ylmethyl Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including complex amines like (2-Methylpropyl)(oxolan-2-ylmethyl)amine. Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable.

¹H, ¹³C, and 2D NMR Techniques for Complex Amine Characterization

The structural complexity of this compound, with its distinct isobutyl and oxolane moieties, can be fully deciphered using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the isobutyl group and the tetrahydrofuran (B95107) ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info Each carbon atom in the isobutyl and oxolane fragments would give a unique signal, with their chemical shifts being highly dependent on their hybridization and proximity to the heteroatoms. For instance, the carbons directly bonded to the nitrogen and oxygen atoms would appear at a lower field (higher ppm) compared to the other aliphatic carbons. While experimental spectra for this specific compound are not readily available in public databases, predicted chemical shifts can be estimated based on data from similar structures like 2-methyl-1-propylamine and tetrahydrofuran derivatives. hmdb.canist.gov

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the isobutyl and oxolane rings separately.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the isobutyl and oxolan-2-ylmethyl fragments across the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and standard NMR principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| (CH₃)₂CH | 1.8 - 2.0 | 28 - 32 |

| (CH₃ )₂CH | 0.8 - 1.0 | 20 - 24 |

| N-CH₂ -CH(CH₃)₂ | 2.3 - 2.5 | 58 - 62 |

| O-CH₂ -CH₂ | 3.6 - 3.8 | 67 - 71 |

| O-CH₂-CH₂ | 1.8 - 2.0 | 25 - 29 |

| CH₂ -N | 2.6 - 2.8 | 54 - 58 |

| O-CH-CH₂ | 1.5 - 1.7 | 30 - 34 |

| O-CH -CH₂-N | 3.9 - 4.1 | 78 - 82 |

In Situ NMR for Real-Time Mechanistic Studies

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time directly within the NMR spectrometer. wiley.com This technique allows for the observation of reactive intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms without the need for quenching and sample workup. acs.orgacs.org For the synthesis or reactions of this compound, in situ NMR could be used to:

Track the consumption of reactants and the formation of products over time.

Identify transient intermediates that may not be observable by conventional ex-situ analysis.

Study the influence of reaction parameters such as temperature, pressure, and catalyst concentration on the reaction pathway. wiley.com

For example, in studies involving the reaction of amines with other molecules like carbon dioxide, in situ NMR has been instrumental in identifying the formation of carbamates and other intermediates. researchgate.netntnu.no

Mass Spectrometry (MS) in Reaction Pathway Analysis and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides valuable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₉H₁₉NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound or an unknown component in a mixture. researchgate.net

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is highly characteristic of the molecule's structure and can be used for detailed structural elucidation.

For this compound, the fragmentation in an MS/MS experiment would likely occur at the weakest bonds, such as the C-N and C-C bonds adjacent to the nitrogen atom. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a propyl radical from the isobutyl group or cleavage within the tetrahydrofuran ring.

Loss of the isobutyl group: Cleavage of the N-C bond connecting the isobutyl group to the nitrogen.

Ring-opening of the oxolane moiety: The tetrahydrofuran ring can undergo fragmentation to produce characteristic ions.

By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be pieced together, confirming the proposed structure. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of secondary amines and ethers.

| Fragment (m/z) | Proposed Structure/Loss |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 100 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 85 | Tetrahydrofurfuryl cation |

| 71 | [C₅H₉O]⁺ (Fragment from oxolane ring) |

| 57 | Isobutyl cation [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, key characteristic absorption bands would include:

N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

C-N stretch: A medium band in the 1020-1250 cm⁻¹ range.

C-O-C stretch: A strong, characteristic band for the ether linkage in the tetrahydrofuran ring, typically around 1070-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and symmetric C-H bending modes. It is also highly effective for analyzing aqueous solutions, as water is a weak Raman scatterer. ondavia.com This makes it a valuable tool for in-situ monitoring of reactions in aqueous media.

Table 3: Key Infrared and Raman Vibrational Frequencies for this compound Characteristic frequency ranges are based on established spectroscopic principles.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (weak-medium) | 3300 - 3500 (weak) |

| Aliphatic C-H Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| CH₂/CH₃ Bending | 1350 - 1470 (medium) | 1350 - 1470 (medium) |

| C-O-C Stretch | 1070 - 1150 (strong) | 1070 - 1150 (weak) |

| C-N Stretch | 1020 - 1250 (medium) | 1020 - 1250 (medium) |

UV-Vis Spectroscopy in Mechanistic Studies of Amine-Involving Processes, including Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the mechanisms of chemical reactions involving amines, such as this compound. While simple alkyl amines typically exhibit absorption bands in the far UV region around 200 nm, which may have limited analytical utility, their interaction with other molecules to form complexes can lead to significant and informative spectral changes. libretexts.org The formation of a complex between an amine and a metal ion or an electron acceptor molecule often results in new absorption bands or shifts in existing ones.

The study of these spectral modifications provides insights into the stoichiometry and stability of the resulting complexes. For instance, the complexation of amines with transition metal ions can be monitored by observing the changes in the d-d electronic transitions of the metal center or charge-transfer bands. scribd.commdpi.com Similarly, interactions with electron acceptors, such as quinones, can lead to the formation of charge-transfer complexes that exhibit distinct absorption bands in the visible region. researchgate.net

By systematically varying the concentration of the reactants and monitoring the absorbance changes, researchers can employ methods like the Job's plot of continuous variation to determine the stoichiometry of the complex. researchgate.netresearchgate.net Furthermore, the binding constant of the complex can be calculated from the spectral data, providing a quantitative measure of its stability. These studies are crucial for understanding the role of amines as ligands in coordination chemistry and as catalysts or intermediates in various chemical processes.

The following table illustrates hypothetical UV-Vis spectral data for the complexation of this compound with a generic transition metal ion (M²⁺), demonstrating the principles discussed.

Table 1: Illustrative UV-Vis Spectral Data for the Complexation of this compound with a Metal Ion (M²⁺)

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |

|---|---|---|---|

| This compound | ~200 | 50 | n → σ* transition, typical for aliphatic amines. libretexts.org |

| M²⁺(aq) | 550 | 10 | d-d transition of the solvated metal ion. |

| [this compound]₂-M²⁺ Complex | 620 | 150 | Bathochromic shift (red shift) of the d-d transition upon complexation, indicating a change in the ligand field environment of the metal ion. scribd.commdpi.com |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of amines like this compound in research settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amines. Due to the basic nature of the amine functional group, ion-pair reversed-phase chromatography (IP-RP-HPLC) is often the method of choice. nih.gov This technique involves the addition of an ion-pairing reagent, such as an alkyl sulfonic acid, to the mobile phase. The ion-pairing reagent forms a neutral complex with the protonated amine, which can then be retained and separated on a nonpolar stationary phase, such as a C18 column. The choice of the alkyl chain length of the ion-pairing reagent and the pH of the mobile phase are critical parameters for optimizing the separation. nih.govnih.gov

The following table outlines typical starting parameters for the HPLC analysis of this compound.

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 5 mM Heptanesulfonic acid (as ion-pairing reagent), pH adjusted to 3.0 with phosphoric acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable amines. However, primary and secondary amines can exhibit poor peak shapes and tailing due to their polarity and tendency to interact with active sites on the column. bre.com To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. researchgate.net Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Alternatively, specialized capillary columns with basic deactivation or columns designed for amine analysis can be used to achieve good chromatographic performance without derivatization. researchgate.net Flame Ionization Detection (FID) is a common detection method for the quantitative analysis of amines by GC.

The following table provides typical GC parameters for the analysis of this compound.

Table 3: Typical GC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column for amines (e.g., DB-5amine, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split or Splitless |

| Derivatization (Optional) | Reaction with trifluoroacetic anhydride (B1165640) to form the corresponding amide. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Heptanesulfonic acid |

| Phosphoric acid |

| Acetonitrile |

| Trifluoroacetic anhydride |

Environmental and Sustainable Chemistry Perspectives in Amine Research

Research into Degradation Pathways and Environmental Fate of Amine Compounds

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes, including biotic and abiotic pathways. While specific experimental data on the environmental degradation of (2-Methylpropyl)(oxolan-2-ylmethyl)amine is not extensively available in public literature, an assessment can be inferred from the behavior of its structural components: the isobutylamine (B53898) moiety and the tetrahydrofurfuryl (oxolan-2-ylmethyl) group.

Amines released into the environment can undergo several transformation processes. ieaghg.org In the atmosphere, they are subject to degradation by photochemically produced hydroxyl radicals. nilu.no In soil and water, biodegradation by microorganisms is a primary degradation pathway. nih.govresearchgate.net The structure of the amine, including the nature of the alkyl substituents, significantly influences its biodegradability. researchgate.net

The isobutylamine portion of the molecule is expected to be biodegradable in both soil and water. nih.gov However, the rate and extent of this degradation can be influenced by environmental conditions. The tetrahydrofuran (B95107) ring, a cyclic ether, is generally more resistant to degradation than its linear counterparts. pressbooks.publibretexts.org Studies on tetrahydrofurfuryl alcohol (THFA), a related compound, have shown that certain microorganisms, such as Ralstonia eutropha, can initiate its degradation by oxidizing the alcohol group to a carboxylic acid. nih.govnih.gov This suggests that microbial communities with specific enzymatic capabilities are required for the breakdown of the oxolane ring structure.

Table 1: Predicted Environmental Fate of this compound Based on Structural Analogs

| Environmental Compartment | Predominant Degradation Process | Expected Behavior of this compound | Supporting Evidence |

| Atmosphere | Photochemical oxidation by hydroxyl radicals | Likely to degrade, with potential for formation of nitrosamines and nitramines in the presence of NOx. ieaghg.orgnilu.no | General behavior of amines in the atmosphere. ieaghg.orgnilu.no |

| Soil | Microbial degradation | Potential for biodegradation, though the cyclic ether moiety may confer some resistance. nih.govnih.govnih.gov | Isobutylamine is expected to biodegrade. nih.gov Ralstonia eutropha can degrade tetrahydrofurfuryl alcohol. nih.govnih.gov |

| Water | Microbial degradation | Similar to soil, potential for biodegradation. Low potential for bioaccumulation is expected based on the properties of isobutylamine. nih.gov | Isobutylamine has a low estimated bioconcentration factor (BCF). nih.gov |

It is important to note that tertiary amines have been found to be less readily biodegradable than primary or secondary amines in some studies. researchgate.net While this compound is a secondary amine, the steric hindrance provided by the isobutyl and oxolan-2-ylmethyl groups may influence its accessibility to microbial enzymes.

Development of Greener Synthetic Routes for Alkyl Oxolan-2-ylmethyl Amines

Traditional methods for synthesizing secondary amines often involve the use of alkyl halides, which can generate significant amounts of salt waste and have a low atom economy. researchgate.net Green chemistry principles encourage the development of alternative synthetic routes that are more efficient and environmentally benign. For a compound like this compound, reductive amination and the "borrowing hydrogen" or hydrogen autotransfer methodology represent promising greener alternatives.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is considered a green chemical process as it can be performed catalytically in a single pot under mild conditions, generating water as the primary byproduct. researchgate.net The synthesis of this compound via reductive amination would involve the reaction of tetrahydrofurfural (the aldehyde corresponding to the oxolan-2-ylmethyl group) with isobutylamine.

This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine. The choice of catalyst and reducing agent is crucial for the efficiency and selectivity of the reaction. Heterogeneous catalysts, such as those based on copper, nickel, or precious metals like rhodium and ruthenium, are often employed. researchgate.netresearchgate.netrsc.org The use of molecular hydrogen (H₂) as the reducing agent is particularly advantageous from a green chemistry perspective as it avoids the formation of stoichiometric byproducts. rsc.org

Research into the reductive amination of furfural (B47365) (a precursor to tetrahydrofurfural) has shown that high yields of the corresponding amine can be achieved with high selectivity using various catalytic systems. rsc.orgrsc.orgtaylorfrancis.com For instance, RANEY® Nickel has been demonstrated as an effective catalyst for the reductive amination of furfuryl alcohol to produce tetrahydrofurfurylamine (B43090), a structurally similar primary amine. researchgate.netrsc.org By extension, the reductive amination of tetrahydrofurfural with isobutylamine over a suitable heterogeneous catalyst presents a viable and sustainable route to this compound.

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Materials | Byproducts | Green Chemistry Advantages |

| Traditional Alkylation | Tetrahydrofurfuryl chloride, Isobutylamine | HCl (neutralized to salt) | Less favorable due to salt waste generation. |

| Reductive Amination | Tetrahydrofurfural, Isobutylamine, H₂ | Water | High atom economy, catalytic, often one-pot. researchgate.net |

| Borrowing Hydrogen | Tetrahydrofurfuryl alcohol, Isobutylamine | Water | High atom economy, uses readily available alcohols, no external H₂ source needed. nih.gov |

"Borrowing Hydrogen" Catalysis

The "borrowing hydrogen" or hydrogen autotransfer strategy is another highly atom-economical method for the N-alkylation of amines with alcohols. nih.gov In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to form a transient aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water. This method avoids the need for an external hydrogen source and can utilize readily available and often bio-based alcohols. nih.gov The synthesis of this compound via this route would involve the reaction of tetrahydrofurfuryl alcohol with isobutylamine in the presence of a suitable transition metal catalyst, such as those based on manganese, rhodium, iridium, or ruthenium. nih.govsintef.no